2-{2-[(3-chlorophenyl)amino]-1,3-thiazol-4-yl}-N-[(pyridin-2-yl)methyl]acetamide
CAS No.: 1040656-46-9
Cat. No.: VC11963598
Molecular Formula: C17H15ClN4OS
Molecular Weight: 358.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040656-46-9 |
|---|---|
| Molecular Formula | C17H15ClN4OS |
| Molecular Weight | 358.8 g/mol |
| IUPAC Name | 2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide |
| Standard InChI | InChI=1S/C17H15ClN4OS/c18-12-4-3-6-13(8-12)21-17-22-15(11-24-17)9-16(23)20-10-14-5-1-2-7-19-14/h1-8,11H,9-10H2,(H,20,23)(H,21,22) |
| Standard InChI Key | BEPROEQPDFPCAQ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
| Canonical SMILES | C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
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3-Chlorophenylamino substituent: A para-chlorinated aniline group bonded to the thiazole’s second position.
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Acetamide-pyridin-2-ylmethyl side chain: An acetamide group at the thiazole’s fourth position, linked to a pyridin-2-ylmethyl moiety .
The IUPAC name, 2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide, reflects this arrangement. The canonical SMILES string C1=CC=NC(=C1)CNC(=O)CC2=CSC(=N2)NC3=CC(=CC=C3)Cl provides a precise representation of atomic connectivity .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 358.8 g/mol | |
| Molecular formula | ||
| XLogP3 (lipophilicity) | Estimated 3.2 | |
| Hydrogen bond donors | 3 | |
| Hydrogen bond acceptors | 6 |
The compound’s moderate lipophilicity suggests potential membrane permeability, while the pyridine nitrogen may enhance solubility in polar solvents .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Thiazole ring formation: A Hantzsch thiazole synthesis using 3-chloroaniline, thiourea, and α-haloketones generates the 2-amino-thiazole intermediate .
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Acetamide introduction: Reaction of the thiazole intermediate with chloroacetyl chloride forms the acetamide backbone.
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Pyridin-2-ylmethyl coupling: A nucleophilic substitution or amide coupling attaches the pyridin-2-ylmethyl group to the acetamide .
Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to achieving yields >70%.
Spectroscopic Characterization
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NMR: -NMR spectra show distinct peaks for the pyridin-2-ylmethyl protons (~δ 4.5 ppm) and thiazole aromatic protons (~δ 7.2–8.3 ppm).
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IR: Stretching vibrations at 1650 cm (amide C=O) and 1540 cm (thiazole C=N) confirm functional groups.
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Mass spectrometry: A molecular ion peak at m/z 359.8 ([M+H]) aligns with the molecular formula .
The pyridin-2-ylmethyl variant’s bioactivity may stem from optimal steric alignment with target proteins.
Physicochemical and Pharmacokinetic Considerations
Solubility and Stability
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Aqueous solubility: Estimated <0.1 mg/mL due to aromatic stacking .
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Stability: Susceptible to hydrolysis under acidic/basic conditions via amide bond cleavage.
ADMET Predictions
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Absorption: Moderate intestinal absorption (Caco-2 P ~5 × 10 cm/s) .
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Metabolism: Likely hepatic oxidation via CYP3A4, forming hydroxylated metabolites .
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Toxicity: Predicted low acute toxicity (LD >500 mg/kg in rodents) .
Future Directions
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Biological screening: Prioritize in vitro assays against cancer (e.g., MCF-7, A549) and microbial strains (e.g., S. aureus, E. coli).
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Structural optimization: Modify the pyridine position or introduce electron-withdrawing groups to enhance potency .
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In silico studies: Molecular dynamics simulations to identify high-affinity targets (e.g., EGFR, Tubulin) .
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